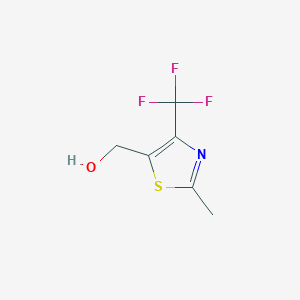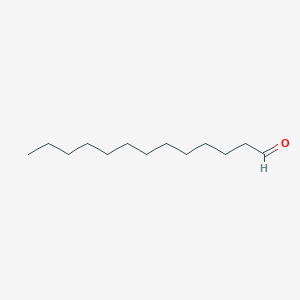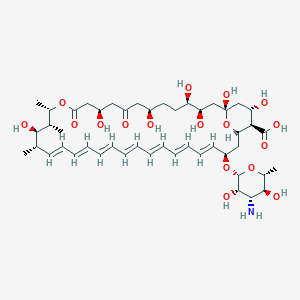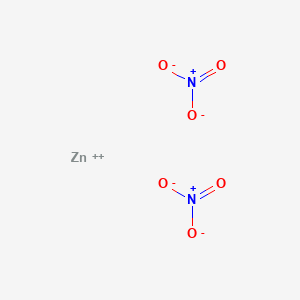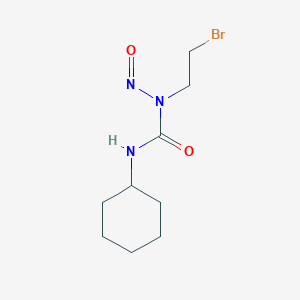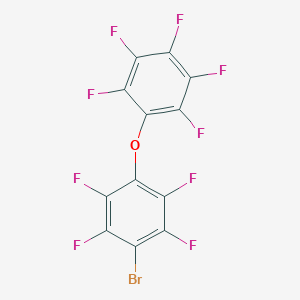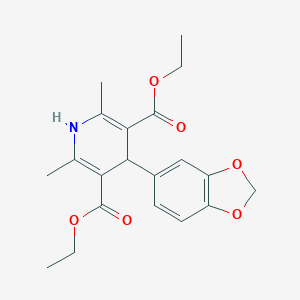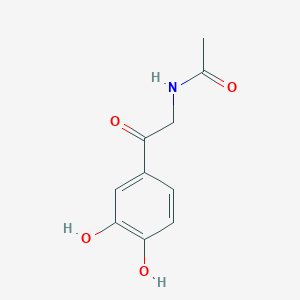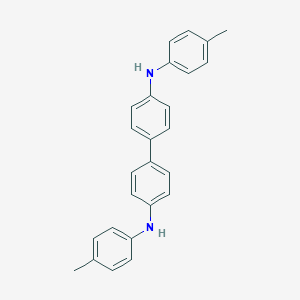
N,N'-Di-p-tolylbenzidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: N,N’-Di-p-tolylbenzidine can be synthesized through various methods. One common synthetic route involves the condensation reaction of 4-methylaniline with benzidine under acidic conditions. The reaction typically requires a catalyst such as hydrochloric acid and is conducted at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of N,N’-Di-p-tolylbenzidine often involves large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques to achieve the desired quality .
化学反应分析
Types of Reactions: N,N’-Di-p-tolylbenzidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like or to yield amine derivatives.
Substitution: The compound can undergo substitution reactions with electrophiles, such as halogens or sulfonyl chlorides , to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride .
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzidine derivatives.
科学研究应用
N,N’-Di-p-tolylbenzidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of organic semiconductors and conductive polymers.
Biology: The compound is utilized in the development of biosensors and bioelectronic devices due to its conductive properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical diagnostic devices.
Industry: N,N’-Di-p-tolylbenzidine is employed in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用机制
The mechanism by which N,N’-Di-p-tolylbenzidine exerts its effects is primarily related to its ability to transport charges efficiently. The compound acts as a hole transport layer in organic light-emitting diodes, facilitating the movement of positive charges (holes) from the photoactive layer to the corresponding electrode. This process involves the formation of charge-transfer complexes and the subsequent movement of charges through the molecular structure of the compound .
相似化合物的比较
- N,N’-Diphenylbenzidine
- N,N’-Di-p-tolylbenzene-1,4-diamine
- N,N’-Bis(4-methylphenyl)benzidine
Comparison: N,N’-Di-p-tolylbenzidine is unique due to its specific molecular structure, which imparts distinct electronic properties. Compared to similar compounds, it exhibits higher thermal stability and better charge transport characteristics, making it particularly suitable for use in optoelectronic devices .
属性
IUPAC Name |
4-methyl-N-[4-[4-(4-methylanilino)phenyl]phenyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2/c1-19-3-11-23(12-4-19)27-25-15-7-21(8-16-25)22-9-17-26(18-10-22)28-24-13-5-20(2)6-14-24/h3-18,27-28H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPJJGHTTBDCIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=C(C=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596870 |
Source


|
| Record name | N~4~,N~4'~-Bis(4-methylphenyl)[1,1'-biphenyl]-4,4'-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10311-61-2 |
Source


|
| Record name | N~4~,N~4'~-Bis(4-methylphenyl)[1,1'-biphenyl]-4,4'-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the role of N,N'-Di-p-tolylbenzidine in the image forming element described in the research?
A1: The research focuses on developing efficient image forming elements for xerographic devices. This compound [] functions as the electrically active segment within a structured organic film used in the outer layer of this element. This suggests the compound's ability to transport electrical charge, a crucial property for capturing and processing images in xerography.
Q2: How does the incorporation of this compound within a fluorinated structured organic film impact the performance of the image forming element?
A2: While the research doesn't directly compare performance metrics with and without this compound, it highlights that combining fluorinated segments with this electrically active segment is crucial for achieving desirable properties in the image forming element []. This likely stems from the interplay between the electron-withdrawing nature of fluorinated segments and the charge transport properties of this compound, potentially leading to improved charge separation, reduced charge recombination, and enhanced overall efficiency.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
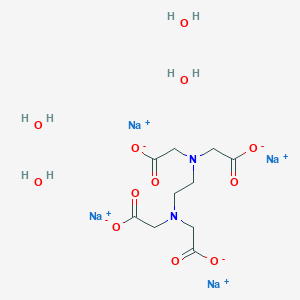
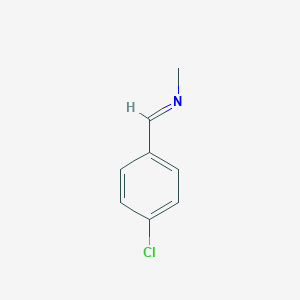
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B79269.png)

